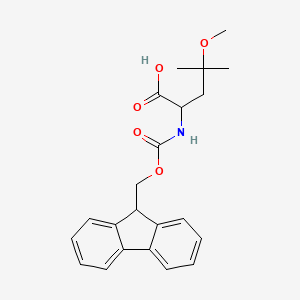

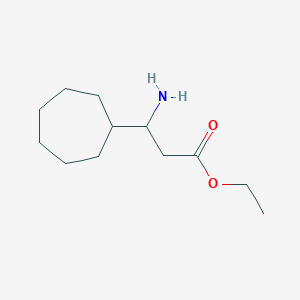

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-methylpentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

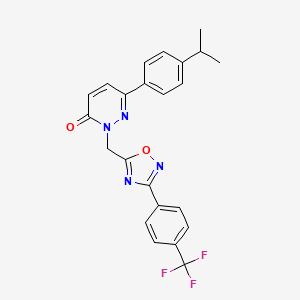

The compound "2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-methylpentanoic acid" is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. This compound is related to the field of synthetic organic chemistry and is used in the synthesis of various organic molecules, particularly in the context of peptide synthesis where the fluorenylmethoxycarbonyl (Fmoc) group is commonly employed as an amino-protecting group due to its stability and ease of removal under mild basic conditions.

Synthesis Analysis

The synthesis of related fluorenylmethoxycarbonyl compounds involves the use of fluorene-based reagents. For instance, N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines are prepared through a K2CO3-catalyzed N-alkylation process. These intermediates can then be used to synthesize various N-substituted hydroxamic acids by condensation with a chloromethylated polystyrene support . Although the specific synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-methylpentanoic acid is not detailed in the provided papers, the methodologies described could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of fluorenylmethoxycarbonyl derivatives is characterized by the presence of the fluorene moiety, which is a rigid, planar system that imparts stability to the compound. The Fmoc group is known for its ability to protect the amino group during peptide synthesis, and its structure can be analyzed using various spectroscopic techniques such as IR, NMR, and mass spectrometry to confirm the identity and purity of the compound .

Chemical Reactions Analysis

Fluorenylmethoxycarbonyl compounds participate in a variety of chemical reactions. For example, they can be used as intermediates in the synthesis of dipeptidyl urea esters. The coupling of carbamates derived from Fmoc-amino acids with N,O-bis[trimethylsilyl]amino acids leads to the formation of Fmoc-protected dipeptide urea acids . Additionally, fluorene derivatives can undergo photochemical and thermal shifts, as well as cyclization reactions, which are relevant to the synthesis and functionalization of complex organic molecules .

Physical and Chemical Properties Analysis

The physical properties of fluorenylmethoxycarbonyl derivatives, such as their crystalline nature, are important for their isolation and purification. The chemical properties, including their reactivity in condensation reactions and stability under various conditions, make them valuable in synthetic chemistry. The characterization of these compounds typically involves spectroscopic methods, which provide information on their purity and structural integrity .

Applications De Recherche Scientifique

Sorption of Herbicides to Soil and Minerals

One study reviews the sorption experiments of 2,4-dichlorophenoxyacetic acid (2,4-D) and other phenoxy herbicides to soil, organic matter, and minerals, compiling data from various studies. The review suggests that sorption can be rationalized based on certain soil parameters, indicating the importance of understanding interactions between chemicals and soil components for environmental safety and efficacy in agricultural applications (Werner, Garratt, & Pigott, 2012).

Pharmacological Importance of Phenolic Compounds

Another study highlights the wide range of therapeutic applications of syringic acid, a phenolic compound found in fruits and vegetables. It discusses its antioxidant, antimicrobial, anti-inflammatory, and hepatoprotective activities, among others. This review underlines the potential of phenolic compounds in biomedical research and their significant health benefits (Srinivasulu et al., 2018).

Environmental Behavior of Perfluorinated Acids

Research on perfluorinated acids, including perfluorinated carboxylates (PFCAs), focuses on their bioaccumulation potential and environmental persistence. The review highlights differences in the partitioning behavior of these compounds compared to persistent lipophilic compounds, offering insights into the environmental impact and regulatory considerations for such substances (Conder et al., 2008).

Alkoxycarbonylation of Phytogenic Substrates

A review on the synthesis of esters via alkoxycarbonylation of unsaturated phytogenic substrates using palladium catalysts discusses the potential for creating ester products from alternative feedstocks. This highlights the relevance of catalytic processes in developing environmentally friendly and economically efficient chemical products (Sevostyanova & Batashev, 2023).

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place, with the container kept tightly closed .

Propriétés

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO5/c1-22(2,27-3)12-19(20(24)25)23-21(26)28-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNKAFVHDUMQCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-methylpentanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2511295.png)

![Ethyl 2-(1-naphthamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2511297.png)

![3-{[(4-Acetylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B2511304.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2511312.png)

![N-[(1,5-Dimethylpyrazol-3-yl)methyl]-N-(4-methylcyclohexyl)prop-2-enamide](/img/structure/B2511315.png)